molecular formula C12H14ClNO2 B1353677 4-Chloro-3-piperidin-1-yl-benzoic acid CAS No. 886501-28-6

4-Chloro-3-piperidin-1-yl-benzoic acid

Cat. No. B1353677
M. Wt: 239.7 g/mol
InChI Key: AWYXXFCRDASAPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Chloro-3-piperidin-1-yl-benzoic acid involves various chemical reactions, primarily condensation and substitution reactions. For instance, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol is achieved through the condensation of piperidin-4-yl]-diphenyl-methanol with p-chlorobenzene sulfonylchloride using methylene dichloride as a solvent and triethylamine as a base . Similarly, the preparation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves the treatment of substituted benzhydryl chlorides with a piperidine derivative followed by N-sulfonation with sulfonyl chlorides . These methods demonstrate the versatility of piperidine derivatives in synthesizing various biologically active compounds.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed by spectroscopic techniques and X-ray crystallography. For example, the crystallographic data for 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol reveals that it crystallizes in the monoclinic space group with specific cell parameters, and the piperidine ring adopts a chair conformation . The conformational analysis of other related compounds, such as {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, is studied using NMR techniques, which indicate that the solid and solution conformations are similar .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for their antimicrobial activity. The structure-activity relationship studies suggest that the nature of substitutions on the benzhydryl ring and sulfonamide ring influences the antibacterial activity . Additionally, the synthesis of novel compounds like N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide involves multiple steps, including elimination, reduction, and bromination reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by various analytical techniques. The thermal stability and phase transitions of the compounds are investigated using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) . The crystal structure analysis provides insights into the molecular geometry, which can be nonplanar with specific dihedral angles between rings, as seen in the structure of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime . Furthermore, the novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one is studied for its molecular geometry, hyperpolarizability, and molecular electrostatic potential using density functional theory (DFT) .

Scientific Research Applications

Synthesis of Hybrid Compounds

4-Chloro-3-piperidin-1-yl-benzoic acid derivatives are utilized in the synthesis of hybrid compounds, integrating pharmacophoric fragments to create novel systems. One study demonstrated the synthesis of such hybrids through reactions involving nitrogenous bases like piperidine, resulting in compounds with potential pharmacological significance (Ivanova et al., 2019).

Enzymatic Metabolism in Drug Development

Research on novel antidepressants has identified the metabolic pathways of compounds structurally related to 4-chloro-3-piperidin-1-yl-benzoic acid. These studies explore the enzymatic oxidation processes leading to various metabolites, which is crucial for understanding drug metabolism and designing safer and more effective therapeutic agents (Hvenegaard et al., 2012).

Serotonin Receptor Agonism for Gastrointestinal Motility

Derivatives of 4-chloro-3-piperidin-1-yl-benzoic acid have been synthesized and evaluated for their serotonin 4 (5-HT(4)) receptor agonist activity, showing promise for improving gastrointestinal motility. This research contributes to the development of new prokinetic drugs with potential applications in gastrointestinal disorders (Sonda et al., 2003).

Corrosion Inhibition

Piperidine derivatives, including those related to 4-chloro-3-piperidin-1-yl-benzoic acid, have been investigated for their potential as green corrosion inhibitors on iron surfaces. Theoretical studies using DFT and Monte Carlo dynamics provide insight into their interaction with iron, highlighting their utility in corrosion protection applications (Belghiti et al., 2018).

Antimicrobial Activity

Compounds synthesized from 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, structurally related to 4-chloro-3-piperidin-1-yl-benzoic acid, have demonstrated significant antimicrobial activities. These compounds offer potential for developing new antimicrobial agents, particularly for agricultural applications in protecting tomato plants from bacterial and fungal pathogens (Vinaya et al., 2009).

properties

IUPAC Name

4-chloro-3-piperidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-10-5-4-9(12(15)16)8-11(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYXXFCRDASAPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801283637
Record name 4-Chloro-3-(1-piperidinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-piperidin-1-yl-benzoic acid

CAS RN

886501-28-6
Record name 4-Chloro-3-(1-piperidinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886501-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-(1-piperidinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Curreli, H Zhang, X Zhang, I Pyatkin, Z Victor… - Bioorganic & medicinal …, 2011 - Elsevier
… Compound 15 (102 mg, 48%; mp 150–151 C) was synthesized according to the general procedure described above starting from the 4-chloro-3-piperidin-1-yl-benzoic acid and amine (…
Number of citations: 78 www.sciencedirect.com

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